6-Formyl-2,3-dihydroxybenzoic acid
Overview
Description
6-Formyl-2,3-dihydroxybenzoic acid is a phenolic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups. This compound is characterized by the presence of formyl and hydroxyl groups at specific positions on the benzene ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
The synthesis of 6-Formyl-2,3-dihydroxybenzoic acid can be achieved through several methods. One common synthetic route involves the use of 2,6-dichlorobenzaldehyde as a starting material. This compound undergoes chlorination, followed by hydrolysis and acidification to yield this compound . Another method involves the decarboxylation of 2,3-dihydroxybenzoic acid under specific conditions to produce the desired compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound in various applications .
Chemical Reactions Analysis
6-Formyl-2,3-dihydroxybenzoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Formyl-2,3-dihydroxybenzoic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a precursor for the synthesis of various bioactive compoundsAdditionally, it is used in the industry for the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Formyl-2,3-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The formyl and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific sites on target molecules .
Comparison with Similar Compounds
6-Formyl-2,3-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, 2,4-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid. While these compounds share a similar core structure, the presence and position of substituents like formyl and hydroxyl groups confer unique properties to each compound. For instance, this compound’s formyl group distinguishes it from other hydroxybenzoic acids, making it particularly valuable for specific applications .
Properties
IUPAC Name |
6-formyl-2,3-dihydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXXNUWCUEKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.